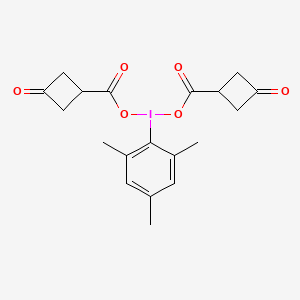![molecular formula C24H28O4 B14007495 [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate CAS No. 5218-95-1](/img/structure/B14007495.png)
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate: is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a butyl group, a methoxyphenyl group, and an acetate group attached to a dimethylchromen core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Butyl Group: This step often involves a Friedel-Crafts alkylation reaction where the chromen core is reacted with a butyl halide in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen core using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the chromen core, potentially converting it to a dihydrochromen derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various substituted chromen derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various drugs due to its versatile functional groups.
Agrochemicals: It can be used in the development of new agrochemicals with potential herbicidal or pesticidal activities.
Biology and Medicine:
Anticancer Research: Studies have shown that chromen derivatives exhibit cytotoxic activity against cancer cell lines, making this compound a potential candidate for anticancer drug development.
Antioxidant Properties: The compound may possess antioxidant properties, which can be explored for therapeutic applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific optical or electronic properties.
Cosmetics: It can be incorporated into cosmetic formulations for its potential UV-absorbing properties.
Mecanismo De Acción
The mechanism of action of [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate involves its interaction with various molecular targets. For instance, in anticancer research, it may inhibit specific enzymes or receptors involved in cell proliferation. The methoxy group can enhance its binding affinity to these targets, while the acetate group can improve its solubility and bioavailability.
Comparación Con Compuestos Similares
Chalcone Derivatives: These compounds share a similar chromen core and exhibit comparable biological activities.
Salicylic Acid Derivatives: These compounds also possess a phenolic structure and are known for their cytotoxic properties.
Uniqueness:
Structural Features: The presence of a butyl group and an acetate group distinguishes [4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate from other chromen derivatives.
Biological Activity: Its unique structure may confer specific biological activities that are not observed in other similar compounds, making it a valuable compound for further research and development.
Propiedades
Número CAS |
5218-95-1 |
|---|---|
Fórmula molecular |
C24H28O4 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
[4-butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate |
InChI |
InChI=1S/C24H28O4/c1-6-7-8-21-20-14-13-19(27-16(2)25)15-22(20)28-24(3,4)23(21)17-9-11-18(26-5)12-10-17/h9-15H,6-8H2,1-5H3 |
Clave InChI |
KPGFPMXNNFDIKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


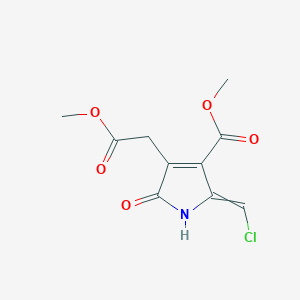

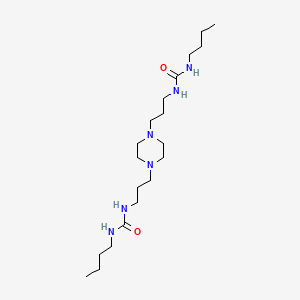
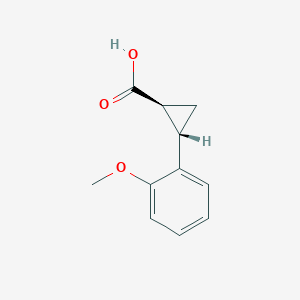
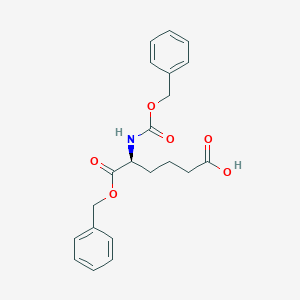
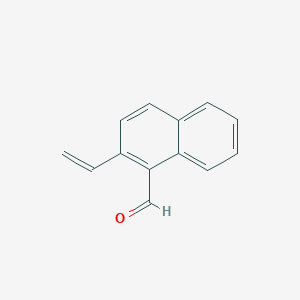



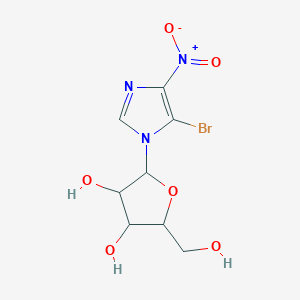

![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
